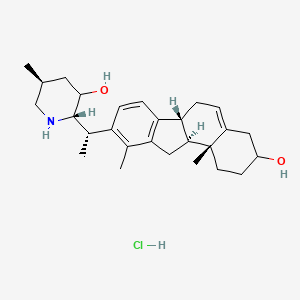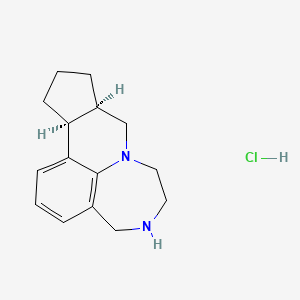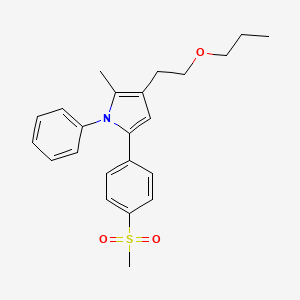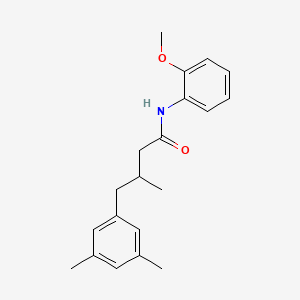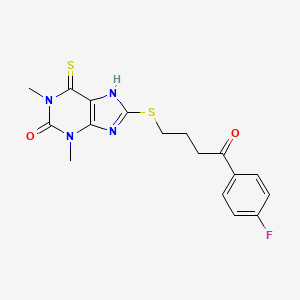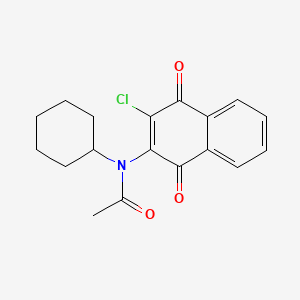
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide, commonly known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of ion channel blockers and is known to specifically inhibit volume-regulated anion channels (VRACs).
Applications De Recherche Scientifique
Synthesis of Acetamide Derivatives
- Synthesis and Potential Applications : The synthesis of novel acetamide derivatives, such as those related to phthalimide and paracetamol analogues, highlights a green approach and potential analgesic and antipyretic properties. These compounds are synthesized through environmentally friendly methods, demonstrating potential for medical applications without specific reference to the exact compound of interest (Reddy et al., 2013); (Reddy et al., 2014).
Biological Activities of Related Compounds
Anticonvulsant Activity : Research into the anticonvulsant activity of amide derivatives of 4-amino-1,2-naphthoquinone reveals that some compounds exhibit significant protective effects against seizures. This suggests a potential area of therapeutic application for related acetamide derivatives in epilepsy treatment (Bansal et al., 2013).
Antimicrobial and Cytotoxic Activity : A series of novel azetidine-2-one derivatives of 1H-benzimidazole, including some acetamide-related structures, were synthesized and demonstrated good antibacterial and cytotoxic activities. This suggests that acetamide derivatives could potentially serve as templates for developing new antimicrobial agents (Noolvi et al., 2014).
Molecular Conformations and Supramolecular Assembly
- Structural Studies : Investigations into the structures of halogenated N,2-diarylacetamides provide insights into their molecular conformations and supramolecular assembly. This research can inform the design and synthesis of new compounds with specific physical and chemical properties for scientific applications (Nayak et al., 2014).
Propriétés
Numéro CAS |
84348-93-6 |
|---|---|
Nom du produit |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide |
Formule moléculaire |
C18H18ClNO3 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H18ClNO3/c1-11(21)20(12-7-3-2-4-8-12)16-15(19)17(22)13-9-5-6-10-14(13)18(16)23/h5-6,9-10,12H,2-4,7-8H2,1H3 |
Clé InChI |
NVNGUFUOKYOUJL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1CCCCC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
SMILES canonique |
CC(=O)N(C1CCCCC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Synonymes |
CB-5468139; N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclohexylacetamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)

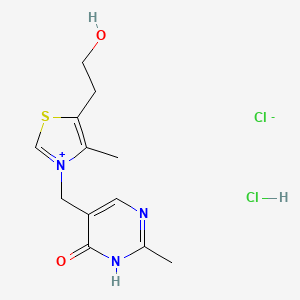
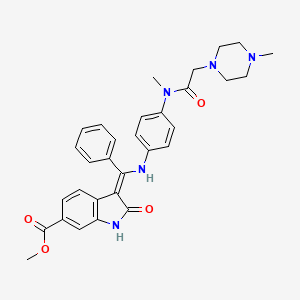
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
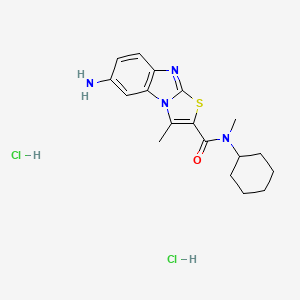
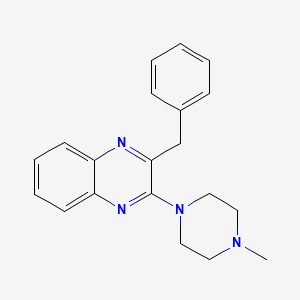
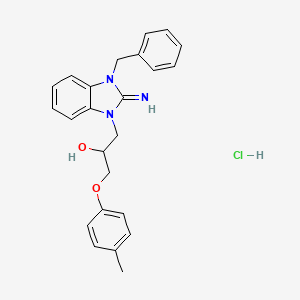
![5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B1663104.png)
